![molecular formula C17H17NO6S B2681864 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide CAS No. 1105205-06-8](/img/structure/B2681864.png)
4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular formula of 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide is C17H17NO6S, and its molecular weight is 363.38.Scientific Research Applications
Pharmacological Properties
The research into benzenesulfonamide derivatives, such as 4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide, has uncovered a range of pharmacological properties. These compounds have been explored for their potential as endothelin antagonists, demonstrating promising results in inhibiting the pressor effect caused by endothelin-1 in animal models, which indicates potential applications in treating cardiovascular diseases (Murugesan et al., 1998).
Anticancer Potential
The synthesis and characterization of derivatives of benzenesulfonamides have led to the identification of compounds with notable anticancer properties. These derivatives have been evaluated for their ability to inhibit cancer cell proliferation, showing promising results against various human tumor cell lines (Küçükgüzel et al., 2013).
Molecular Structure and Synthesis
The molecular structure of benzenesulfonamide derivatives, including their synthesis, has been extensively studied. These investigations provide essential insights into the chemical properties and potential applications of these compounds in various scientific and medicinal contexts (Naganagowda & Petsom, 2011).
Textile Industry Applications
In the textile industry, benzenesulfonamide derivatives have been used for developing UV protection and antimicrobial treatments for cotton fabrics. These applications demonstrate the versatility of these compounds beyond pharmaceutical uses (Mohamed et al., 2020).
Neuroscience and Cognitive Enhancement
Studies on benzenesulfonamide derivatives have also ventured into neuroscience, exploring their potential in cognitive enhancement. This research indicates the possibility of these compounds being used in treating neurological disorders such as Alzheimer's disease (Hirst et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
properties
IUPAC Name |
4-acetyl-N-[2-(1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-12(19)13-2-5-15(6-3-13)25(20,21)18-8-9-22-14-4-7-16-17(10-14)24-11-23-16/h2-7,10,18H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSLTTZZZKHKLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)benzenesulfonamide |
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